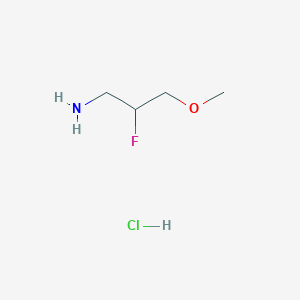

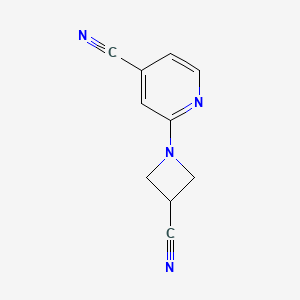

![molecular formula C18H20N2O3S B2923633 2-(2-甲氧基苯甲酰胺)-N-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 892981-59-8](/img/structure/B2923633.png)

2-(2-甲氧基苯甲酰胺)-N-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives. The compounds were evaluated for their STING-agonistic activity, and compounds 12d and 12e exhibited marginal human STING-activating activities .Molecular Structure Analysis

The molecular structure of similar compounds involves a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include subsequent diazotization and desamination reactions . When 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes were used in this reaction, by-products stemming from cyclohexane fragment dehydrogenation were isolated from the reaction mixture together with the main desamination products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 142.18 and a solid form . The compound “2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” has a molecular formula of C14H14N2O3S and a molecular weight of 290.34.科学研究应用

细胞粘附分子抑制:与苯并[b]噻吩-2-甲酰胺相关的化合物,包括 PD 144795 等类似物,已被发现可以抑制细胞粘附分子(如 E-选择素、ICAM-1 和 VCAM-1)的表达。这种特性在减少中性粒细胞粘附到活化的内皮细胞方面很重要,在抗炎治疗中可能很有价值 (Boschelli et al., 1995)。

合成和生物活性:衍生自与苯并[b]噻吩-2-甲酰胺在结构上相关的化合物(如维斯那金酮和凯林酮)的新型苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂氮杂卓和噻唑并嘧啶衍生物已显示出抗炎和镇痛特性。这些化合物已证明对环氧合酶酶有显着的抑制作用,并具有镇痛和抗炎活性 (Abu‐Hashem et al., 2020)。

代谢物检测和合成:已经研究了相关化合物(如甲氧氯普胺)的特定代谢物的合成。这些研究对于了解药物代谢以及在人体尿液等生物样品中检测这些代谢物至关重要 (Maurich et al., 1994)。

合成生物研究的类似物:已经研究了 2'-脱氧-2'-(3-甲氧基苯甲酰胺)腺苷类似物的合成,这些类似物旨在抑制特定酶(如锥虫丙醛磷酸脱氢酶)。这些研究有助于开发治疗昏睡病等疾病的新疗法 (Calenbergh et al., 1994)。

细胞毒活性:对苯并呋并[2,3-b]喹啉和苯并[b]噻吩-2-甲酰胺等化合物的 N-[2-(二甲氨基)乙基] 甲酰胺衍生物的研究表明,这些化合物对癌细胞系具有不同程度的细胞毒活性。这项研究对于开发潜在的化疗药物很有价值 (Bu et al., 2000)。

硫脲催化的不对称迈克尔加成:已经探索了使用活化亚甲基化合物对来自 2-甲氧基苯甲酰胺等化合物的 α,β-不饱和酰亚胺进行硫脲催化的不对称迈克尔加成。这项研究有助于有机合成领域和对映选择性反应的发展 (Inokuma et al., 2006)。

未来方向

属性

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-19-17(22)15-12-8-4-6-10-14(12)24-18(15)20-16(21)11-7-3-5-9-13(11)23-2/h3,5,7,9H,4,6,8,10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJAFFWMCYLCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

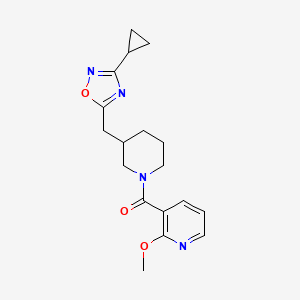

![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)

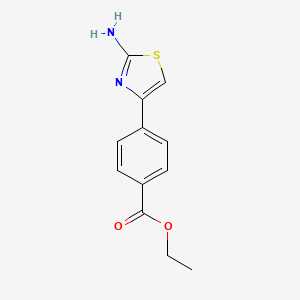

![11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2923555.png)

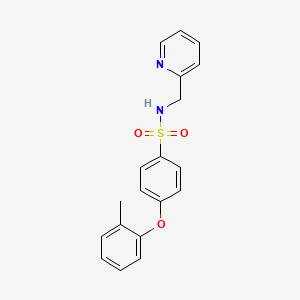

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide](/img/structure/B2923559.png)

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2923565.png)

![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)